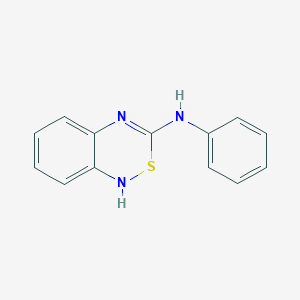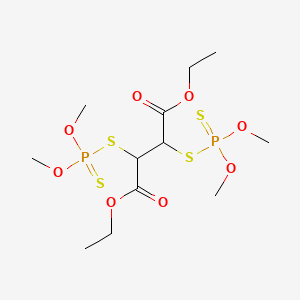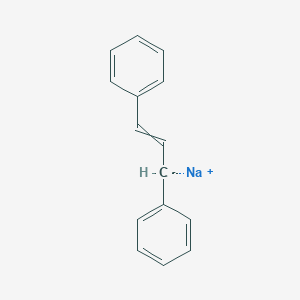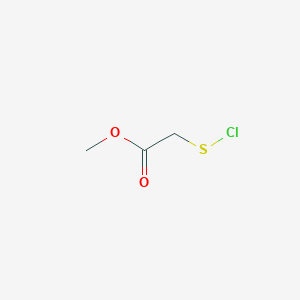
Acetic acid, (chlorothio)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (chlorothio)-, methyl ester: is an organic compound with the molecular formula C3H5ClO2S . It is a derivative of acetic acid where a chlorine and sulfur atom are introduced into the structure. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Acetic acid, (chlorothio)-, methyl ester can be synthesized through the esterification of acetic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production: Industrially, this compound can be produced by the chlorination of thioacetic acid followed by esterification with methanol. The process involves controlled chlorination to ensure the correct substitution pattern and subsequent esterification under acidic conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Acetic acid, (chlorothio)-, methyl ester undergoes hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo oxidation to form sulfoxides or sulfones under strong oxidizing conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as NaOH, KOH, or amines.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: Acetic acid and methanol.
Substitution: Various substituted acetic acid derivatives.
Oxidation: Sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Research: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways due to its reactive ester group.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
Mechanism:
Ester Hydrolysis: The ester bond in acetic acid, (chlorothio)-, methyl ester is susceptible to hydrolysis, which involves the nucleophilic attack of water on the carbonyl carbon, leading to the formation of acetic acid and methanol.
Substitution Reactions: The chlorine atom can be displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of substituted products.
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can act as a substrate for esterases and other enzymes that catalyze hydrolysis or substitution reactions.
Comparaison Avec Des Composés Similaires
Methyl chloroacetate: Similar in structure but lacks the sulfur atom.
Methyl thioacetate: Contains sulfur but lacks the chlorine atom.
Methyl monochloroacetate: Similar but with a different substitution pattern.
Uniqueness:
Dual Substitution: The presence of both chlorine and sulfur atoms in acetic acid, (chlorothio)-, methyl ester makes it unique compared to other esters, providing distinct reactivity and applications in chemical synthesis.
Propriétés
Numéro CAS |
33537-30-3 |
|---|---|
Formule moléculaire |
C3H5ClO2S |
Poids moléculaire |
140.59 g/mol |
Nom IUPAC |
methyl 2-chlorosulfanylacetate |
InChI |
InChI=1S/C3H5ClO2S/c1-6-3(5)2-7-4/h2H2,1H3 |
Clé InChI |
PXYMBFQJCMTEIM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



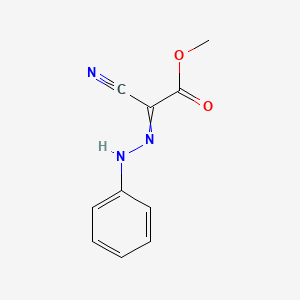
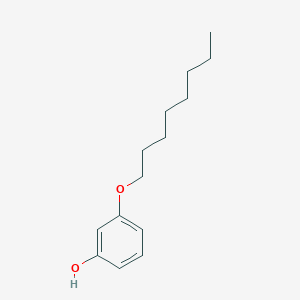
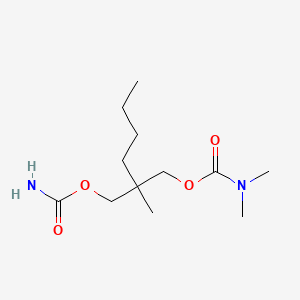
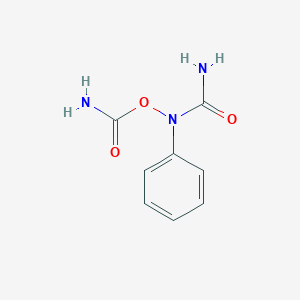

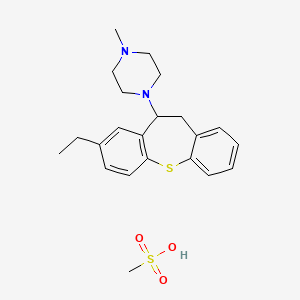
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
